molecular formula C65H60ClN10O14P B12745071 Einecs 298-193-1 CAS No. 93778-55-3

Einecs 298-193-1

Cat. No.: B12745071
CAS No.: 93778-55-3
M. Wt: 1271.7 g/mol
InChI Key: GJPKLHJDYSCXKA-QYPFEOFQSA-N
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Description

Einecs 298-193-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 298-193-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 298-193-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Einecs 298-193-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Einecs 298-193-1 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous chemical structures or functional groups. The uniqueness of this compound lies in its specific chemical properties and applications, which distinguish it from other related compounds.

Properties

CAS No.

93778-55-3

Molecular Formula

C65H60ClN10O14P

Molecular Weight

1271.7 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate

InChI

InChI=1S/C65H60ClN10O14P/c1-39(2)60(77)73-64-72-59-56(62(79)74-64)70-38-76(59)53-32-49(88-63(80)41-16-10-6-11-17-41)52(87-53)35-85-91(81,89-48-30-24-45(66)25-31-48)90-50-33-54(75-37-69-55-57(67-36-68-58(55)75)71-61(78)40-14-8-5-9-15-40)86-51(50)34-84-65(42-18-12-7-13-19-42,43-20-26-46(82-3)27-21-43)44-22-28-47(83-4)29-23-44/h5-31,36-39,49-54H,32-35H2,1-4H3,(H,67,68,71,78)(H2,72,73,74,77,79)/t49-,50-,51+,52+,53+,54+,91?/m0/s1

InChI Key

GJPKLHJDYSCXKA-QYPFEOFQSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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